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Compound of Interest |

1-(2-Isopropoxy-5-methylphenyl)-
Compound Name:

ethylamine
CAS No.: 1048916-98-8
Cat. No.: B1386353

Get Quote

Ceritinib (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase
(ALK) inhibitor, representing a significant advancement in the treatment of ALK-positive non-
small cell lung cancer (NSCLC). The synthesis of such a complex pharmaceutical agent is a
multi-step process, heavily reliant on the efficient and high-purity production of key chemical
intermediates. Understanding the properties and synthesis of these intermediates is paramount
for researchers, scientists, and drug development professionals involved in oncology.

This guide focuses on a pivotal intermediate in the synthesis of Ceritinib: 2-Isopropoxy-5-
methyl-4-(piperidin-4-ylaniline. It is important to note that the CAS number 1048916-98-8, as
specified in the topic inquiry, does not correspond to a well-documented intermediate of
Ceritinib in publicly available chemical databases and literature. Instead, extensive research
into the synthesis of Ceritinib points to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline as a
critical precursor. This compound is available commercially and is referenced in scientific
literature under the CAS numbers 1035230-24-0 (for the free base) and 1380575-45-0 (for the
dihydrochloride salt).
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Chemical Identity and Physicochemical Properties

The precise characterization of a synthetic intermediate is fundamental to ensuring the quality
and yield of the final active pharmaceutical ingredient (API). The properties of 2-Isopropoxy-5-
methyl-4-(piperidin-4-yl)aniline are summarized below.

Value (Dihydrochloride

Property Value (Free Base) salt)

2-Isopropoxy-5-methyl-4-
) 2-lsopropoxy-5-methyl-4- o .
Chemical Name o - (piperidin-4-yl)aniline
(piperidin-4-yl)aniline ] _
dihydrochloride

Molecular Formula Ci1sH24N20 C15H26CI2N20
Molecular Weight 248.37 g/mol 321.29 g/mol [1][2]
248.18886 g/mol (of the free
Exact Mass 248.18886 g/mol
base)
CAS Number 1035230-24-0[3] 1380575-45-0[1][2][4][5]

The Strategic Importance in the Synthesis of
Ceritinib

The intermediate 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline constitutes a significant portion
of the final Ceritinib molecule. Its synthesis and subsequent reaction are critical steps in the

overall manufacturing process. This intermediate provides the core aniline structure which is
later elaborated to form the final pyrimidine-based drug.

The synthesis of Ceritinib, as detailed in the Journal of Medicinal Chemistry, involves the
coupling of this aniline intermediate with a substituted pyrimidine derivative.[6][7][8][9] The
primary amino group of the aniline acts as a nucleophile, displacing a leaving group on the
pyrimidine ring to form a key carbon-nitrogen bond.

Synthetic Pathway Overview
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The following diagram illustrates the pivotal position of 2-Isopropoxy-5-methyl-4-(piperidin-4-
yhaniline in the synthesis of Ceritinib.
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Caption: Synthetic pathway of Ceritinib highlighting the key intermediate.

Experimental Methodologies

Synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-
yl)aniline

The synthesis of this intermediate can be achieved through a multi-step process, a conceptual

outline of which is provided below, based on established synthetic routes.[9]

e Suzuki Coupling: A substituted bromonitrobenzene is coupled with a protected piperidine
boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(OAc)z) and a
suitable base (e.g., Cs2CO03).

e Reduction of the Nitro Group: The nitro group of the coupled product is reduced to a primary
amine. This can be achieved through catalytic hydrogenation using a catalyst such as
platinum oxide (PtO2) under a hydrogen atmosphere.

» Protection of the Aniline: The resulting aniline can be protected, for example with a Boc
group, to prevent side reactions in subsequent steps.
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o Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final
intermediate.

Characterization and Quality Control

To ensure the identity and purity of the synthesized intermediate, a combination of analytical
techniques is employed:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling
patterns of the protons and carbons.

e Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact
mass of the molecule, which in turn confirms its elemental composition and molecular
formula.

e High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the
compound by separating it from any unreacted starting materials or by-products.

Conclusion

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline is a critical intermediate in the manufacturing of
the anti-cancer drug Ceritinib. Its precise synthesis and characterization are essential for the
successful production of the final pharmaceutical product. This guide provides a
comprehensive overview of its chemical properties, its role in the synthesis of Ceritinib, and the
methodologies for its preparation and analysis, serving as a valuable resource for professionals
in the field of drug development and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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